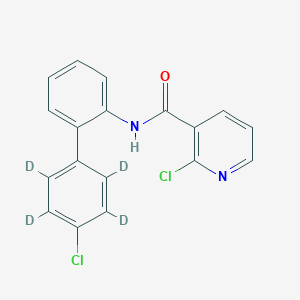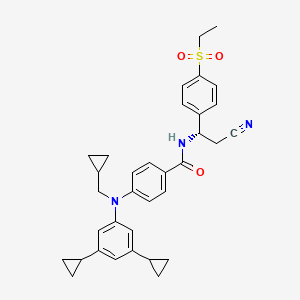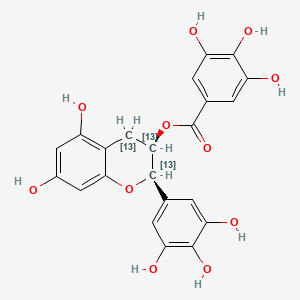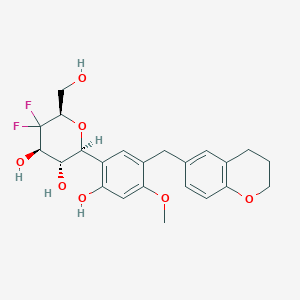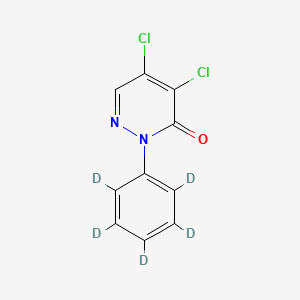
1-Phenyl-4,5-dichloro-6-pyridazone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 is a deuterated derivative of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one. This compound belongs to the pyridazinone class, which is known for its diverse pharmacological activities. The incorporation of deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorinated pyridazine and phenyl precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while reduction can produce different reduced derivatives.
Scientific Research Applications
4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-phenylpyridazin-3(2H)-one: The non-deuterated version of the compound.
4,5-Dichloro-2-methylpyridazin-3(2H)-one: A similar compound with a methyl group instead of a phenyl group.
4,5-Dichloro-2-phenylpyridazin-3(2H)-thione: A thione derivative with sulfur replacing the oxygen atom.
Uniqueness
The incorporation of deuterium in 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 enhances its stability and can alter its metabolic profile, making it unique compared to its non-deuterated counterparts
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |
InChI Key |
VKWCOHVAHQOJGU-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


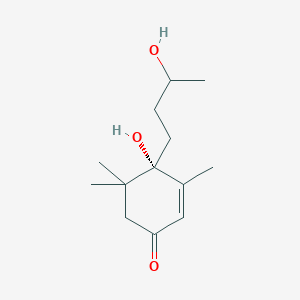

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
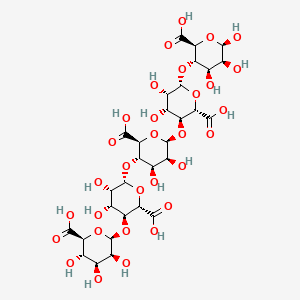
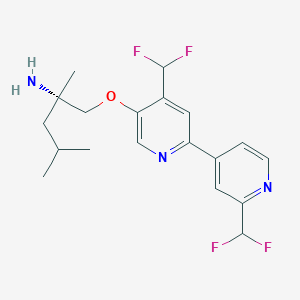
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

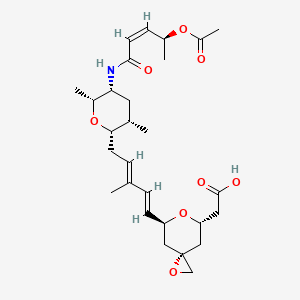

![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
